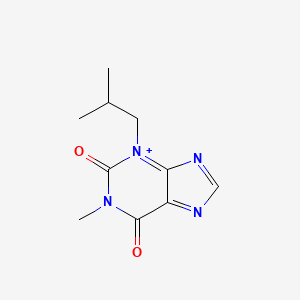

3-Isobutyl-1-methylxanthine; Isobutylmethylxanthine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1H-purine-2,6-dione, 3,9-dihydro-1-methyl-3-(2-methylpropyl)- is a chemical compound belonging to the purine family It is structurally related to xanthine derivatives, which are known for their biological activity and presence in various organisms

Vorbereitungsmethoden

The synthesis of 1H-purine-2,6-dione, 3,9-dihydro-1-methyl-3-(2-methylpropyl)- involves several steps. One common method includes the alkylation of a purine derivative with an appropriate alkyl halide under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to facilitate the alkylation process, followed by purification steps such as recrystallization to obtain the desired product .

Analyse Chemischer Reaktionen

1H-purine-2,6-dione, 3,9-dihydro-1-methyl-3-(2-methylpropyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound. Common reagents include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Cellular Differentiation and Growth

Case Study: Adipocyte Differentiation

A study demonstrated that prolonged treatment with IBMX significantly enhances the differentiation efficiency of 3T3-L1 preadipocytes into adipocytes. This was achieved through a protocol that incorporated IBMX, resulting in a marked increase in differentiation compared to traditional methods lacking this compound. Specifically, cells treated with IBMX showed enhanced expression of key adipogenic markers after 15 days .

| Treatment Group | Differentiation Efficiency (%) |

|---|---|

| Control | 20 |

| IBMX Treated | 75 |

Pharmacological Effects on Receptors

Case Study: Alpha-1-Adrenergic Receptor Sensitivity

Chronic exposure to IBMX has been shown to increase the sensitivity and density of alpha-1-adrenergic receptors in smooth muscle cells. In experiments with DDT1-MF2 cells, IBMX treatment resulted in a twofold increase in receptor density and enhanced responsiveness to norepinephrine, indicating potential therapeutic applications in managing smooth muscle dysfunction .

| Parameter | Control | IBMX Treated |

|---|---|---|

| Receptor Density (Binding Sites) | 100% | 200% |

| Norepinephrine Response (Max) | Baseline | Enhanced |

Cancer Research

Case Study: Skin Carcinogenesis

In cancer research, IBMX has been investigated for its role in inhibiting skin tumor promotion. A study utilizing a mouse model showed that topical application of IBMX prior to tumor promotion with TPA significantly reduced the number of papillomas formed. The results indicated a dose-dependent inhibition of skin carcinogenesis, highlighting the potential use of IBMX as an adjunctive treatment in cancer therapies .

| Treatment | Papilloma Count per Mouse |

|---|---|

| Control | 10 |

| IBMX (10 µmol) | 2 |

Endocrine Function Studies

Case Study: Pancreatic Islets

Research on neonatal pancreatic islets revealed that IBMX promotes the formation of monolayers and enhances glucose-mediated insulin release. When islets were cultured in high glucose concentrations with IBMX, there was a notable increase in total insulin recovery, suggesting its utility in studying insulin secretion mechanisms .

| Glucose Concentration (mM) | Insulin Release (µU/ml) |

|---|---|

| 5 | 50 |

| 10 | 100 |

| 10 + IBMX | 150 |

Wirkmechanismus

The mechanism of action of 1H-purine-2,6-dione, 3,9-dihydro-1-methyl-3-(2-methylpropyl)- involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, leading to various biological effects. The exact pathways and targets depend on the specific context of its use, such as in medicinal or biological research .

Vergleich Mit ähnlichen Verbindungen

1H-purine-2,6-dione, 3,9-dihydro-1-methyl-3-(2-methylpropyl)- can be compared with other similar compounds, such as:

Xanthine: A purine base found in many organisms, known for its role in the degradation of purine nucleotides.

Theophylline: A xanthine derivative used as a bronchodilator in the treatment of respiratory diseases.

Caffeine: Another xanthine derivative, widely known for its stimulant effects on the central nervous system .

This compound is unique due to its specific structural modifications, which confer distinct chemical and biological properties.

Biologische Aktivität

3-Isobutyl-1-methylxanthine (IBMX) is a methylxanthine derivative known for its significant biological activities, primarily as a phosphodiesterase (PDE) inhibitor and a non-selective adenosine receptor antagonist . This compound has garnered attention in various fields of biomedical research due to its ability to modulate intracellular signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP).

IBMX functions primarily through two mechanisms:

- Phosphodiesterase Inhibition : As a competitive non-selective PDE inhibitor, IBMX raises intracellular levels of cAMP by preventing its degradation. The IC50 values for IBMX range from 2 to 50 μM, indicating its potency in inhibiting various PDE isoforms while sparing PDE8 and PDE9 .

- Adenosine Receptor Antagonism : IBMX also acts as a non-selective antagonist of adenosine receptors, which plays a role in various physiological processes including inflammation and immune response modulation .

Biological Effects

The biological effects of IBMX are diverse and include:

- Anti-inflammatory Properties : By inhibiting TNFα and leukotriene synthesis, IBMX can reduce inflammation and modulate innate immunity .

- Enhancement of Receptor Sensitivity : Chronic exposure to IBMX has been shown to increase the sensitivity and density of alpha-1 adrenergic receptors in smooth muscle cells, thereby enhancing the physiological response to norepinephrine .

- Impact on Cell Proliferation : In hepatic stellate cells, IBMX has demonstrated the ability to suppress serum-stimulated DNA synthesis in a dose-dependent manner, indicating potential applications in liver fibrosis treatment .

Case Studies and Research Findings

Several studies highlight the biological activity of IBMX:

- Study on Smooth Muscle Cells : Schachter and Wolfe (1995) reported that DDT1-MF2 smooth muscle cells exposed to 750 μM IBMX for 48 hours showed a twofold increase in the phospholipase C response to norepinephrine and a threefold increase in norepinephrine potency. This suggests that IBMX enhances adrenergic signaling pathways significantly .

- Hepatic Stellate Cells : Another study indicated that treatment with IBMX at concentrations ranging from 50 to 1000 μM resulted in up to 66% inhibition of DNA synthesis related to cell proliferation. This effect was attributed to increased cAMP levels which inhibited cell activation during hepatic fibrogenesis .

Applications

IBMX is utilized in various research applications:

- Cell Culture : It serves as a supplement in culture media for inducing differentiation in mesenchymal stem cells and enhancing glucose-stimulated insulin secretion .

- Pharmacological Studies : Due to its properties as a PDE inhibitor, IBMX is frequently employed in studies investigating cAMP signaling pathways and their implications in various diseases.

Summary Table of Biological Activities

Eigenschaften

Molekularformel |

C10H13N4O2+ |

|---|---|

Molekulargewicht |

221.24 g/mol |

IUPAC-Name |

1-methyl-3-(2-methylpropyl)purin-3-ium-2,6-dione |

InChI |

InChI=1S/C10H13N4O2/c1-6(2)4-14-8-7(11-5-12-8)9(15)13(3)10(14)16/h5-6H,4H2,1-3H3/q+1 |

InChI-Schlüssel |

XXLJFPCTBCXYJP-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C[N+]1=C2C(=NC=N2)C(=O)N(C1=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.